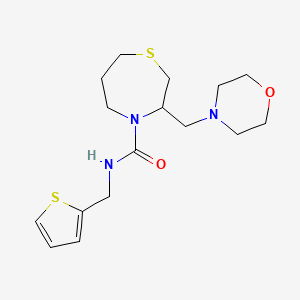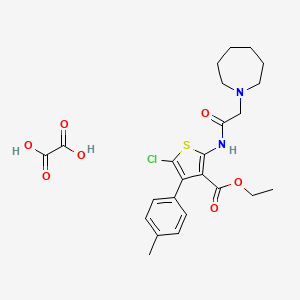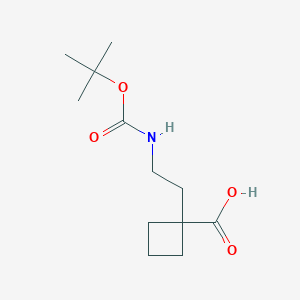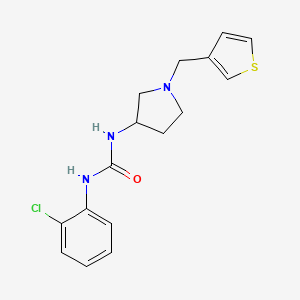
1-(2-Chlorophenyl)-3-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine urea derivatives and has been studied for its pharmacological properties in various fields of medicine.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
- A study focused on a chalcone derivative similar to the compound assessed its electro-optic properties using computational methods. This research found that the compound possesses properties that could be applied in optoelectronic device fabrications due to its superior electrostatic potential maps and high harmonic generation values (Shkir et al., 2018).
Nonlinear Optical Material
- Another study synthesized a new organic nonlinear optical material, exhibiting high second harmonic generation efficiency. The study highlights the potential of such materials in nonlinear optics applications, particularly in device fabrication (Menezes et al., 2014).
Anticancer Agents
- Research on diaryl ureas, which are closely related to the compound of interest, identified new anticancer agents. These compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as effective therapeutic agents in cancer treatment (Feng et al., 2020).
Luminescent Anion Receptors
- A study on thioamides, urea, and thiourea derivatives found that they could act as receptors for anions via hydrogen bonding and electrostatic interactions. This finding is significant for the development of sensing materials and devices (Odago et al., 2011).
Cytokinin Activity in Plant Biology
- Urea derivatives like the compound have been shown to positively regulate cell division and differentiation in plants, indicating their potential in agricultural and horticultural applications (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-3-1-2-4-15(14)19-16(21)18-13-5-7-20(10-13)9-12-6-8-22-11-12/h1-4,6,8,11,13H,5,7,9-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAUVECJIFWLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Cl)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

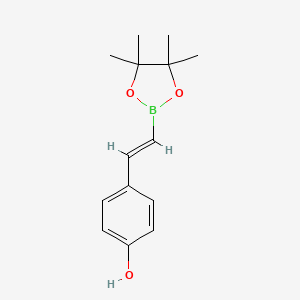
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2696317.png)
![2,4-Difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2696318.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696321.png)

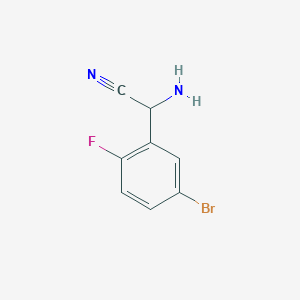


![2-Methyl-2-[(4-nitrophenyl)amino]propanoic acid](/img/structure/B2696329.png)

